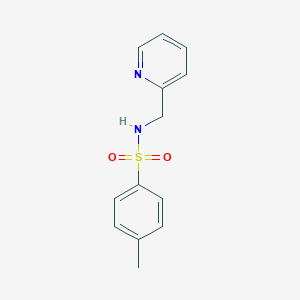

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXVYQURGLFLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352659 | |

| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75391-97-8 | |

| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via a two-step mechanism: (i) deprotonation of the amine by a base, forming a nucleophilic amine anion, and (ii) displacement of the chloride leaving group on the sulfonyl chloride. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed as a base to neutralize HCl byproducts, with dichloromethane (DCM) or toluene as solvents. For example, a 1:1 molar ratio of sulfonyl chloride to amine in DCM at 0–25°C achieves complete conversion within 2–4 hours.

Yield Optimization and Challenges

While the direct method is efficient, side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride can reduce yields. Patent data suggest that maintaining anhydrous conditions and stoichiometric control (1.1 equiv. of sulfonyl chloride) minimizes these issues, yielding 75–85% pure product after aqueous workup. Recrystallization from ethanol/water mixtures further enhances purity to >98%.

Alternative Pathways for Sulfonamide Formation

Coupling Agent-Assisted Synthesis

In cases where the amine exhibits low nucleophilicity or the sulfonyl chloride is moisture-sensitive, peptide coupling agents such as propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed. These agents activate the sulfonyl chloride, forming a reactive intermediate that couples with the amine. For instance, T3P in acetonitrile with DIPEA facilitates sulfonamide formation at 50°C, achieving 82% yield.

Solid-Phase Synthesis

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound 4-methylbenzenesulfonyl derivatives. After coupling with pyridin-2-ylmethylamine, cleavage with trifluoroacetic acid (TFA) releases the product in 70–75% yield. This method is advantageous for high-throughput screening but requires specialized equipment.

Synthesis of Pyridin-2-ylmethylamine Intermediates

The availability of pyridin-2-ylmethylamine is critical for scalable production. Two primary routes dominate industrial and laboratory settings:

Reduction of Pyridin-2-ylcarbonitrile

Catalytic hydrogenation of pyridin-2-ylcarbonitrile using Raney nickel or palladium on carbon in methanol under 3–5 bar H₂ pressure yields the amine in 88–92% purity. This method avoids over-reduction to tertiary amines by controlling H₂ pressure and reaction time.

Gabriel Synthesis from Pyridin-2-ylmethyl Halides

Reaction of pyridin-2-ylmethyl bromide with potassium phthalimide in DMF at 100°C forms the phthalimide intermediate, which is hydrolyzed with hydrazine to release the amine. This route achieves 65–70% overall yield but requires careful handling of toxic hydrazine byproducts.

Experimental Data and Comparative Analysis

The table below summarizes key synthetic methods and their performance metrics:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Antibacterial Activity

Overview

The compound exhibits significant antibacterial properties, making it a subject of interest for developing new antimicrobial agents. Studies have shown that sulfonamide derivatives, including 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, can act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria.

Case Study: Antimicrobial Efficacy

A recent study explored a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, which included compounds similar to this compound. The results indicated that these compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specifically, compounds with certain substitutions showed enhanced activity, suggesting that structural modifications can optimize their efficacy against various bacterial strains .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | Inhibition of DHPS |

Therapeutic Potential in Leishmaniasis

Overview

Leishmaniasis is a parasitic disease caused by Leishmania species, and there is an urgent need for effective treatments due to rising drug resistance. Compounds like this compound are being investigated for their antileishmanial properties.

Case Study: Efficacy Against Leishmania donovani

In vitro studies have demonstrated that derivatives of pyridinyl benzenesulfonamides exhibit significant activity against Leishmania donovani promastigotes and amastigotes. For instance, a related compound (2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide) showed a 50% inhibitory concentration of approximately 38.5 µg/mL against promastigotes and was non-toxic to macrophages . This suggests that modifications to the pyridine moiety can enhance therapeutic effects while minimizing toxicity.

| Compound | IC50 (µg/mL) | Toxicity to Macrophages |

|---|---|---|

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | 38.5 | Non-toxic |

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, synthesis methods, and applications:

Physicochemical and Structural Insights

- Crystal Packing : Structural analyses of compounds like 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide show gauche torsions in the C–SO₂–NH–C(O) segment, with angles around 89°, suggesting similar packing behaviors across the sulfonamide family .

Biological Activity

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, which combines a benzenesulfonamide moiety with a pyridine ring, suggests various interactions with biological targets. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 250.33 g/mol

- Structure : The compound features a methyl group attached to the benzenesulfonamide and a pyridine ring, which enhances its solubility and bioactivity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study involving molecular docking suggested that this compound could effectively bind to bacterial enzymes, thereby inhibiting their function.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For example, certain sulfonamides have been reported to target DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair, which may also be relevant in cancer cell biology .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

- Protein Binding : Molecular docking studies have indicated a high binding affinity for proteins involved in disease pathways, suggesting a mechanism for its therapeutic effects.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Sulfonamide : Reaction between benzenesulfonyl chloride and pyridin-2-ylmethanamine.

- Methylation : Introduction of the methyl group at the para position of the benzenesulfonamide.

This synthetic route allows for the generation of various derivatives, which can be screened for enhanced biological activity.

Study on Antimicrobial Activity

A recent investigation focused on synthesizing novel sulfonamide derivatives and assessing their antimicrobial properties. Compounds with structural similarities to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the core structure could enhance efficacy .

Anticancer Research

In another study, sulfonamides were evaluated for their antiproliferative effects in various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results demonstrated that specific modifications could significantly improve the compounds' ability to inhibit cell growth and induce apoptosis in cancer cells .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group on benzenesulfonamide | Antibacterial, anticancer |

| N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |

| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Chloro and sulfonamide groups | Anticancer |

Q & A

Q. Catalytic strategies :

- Rhodium-catalyzed cycloaddition : For synthesizing indole derivatives, use [Rh(cod)Cl]₂ (5 mol%) in THF at 60°C to achieve yields >80% .

- Gold(I)-catalyzed ring-opening : Employ [Au(JohnPhos)(NTf2)] (5 mol%) in DCE to functionalize aziridines, with regioselectivity controlled by ligand design .

Optimization : Screen solvents (DCE vs. THF), temperature (room temp. to 80°C), and catalysts (Rh, Au, or Pd) to balance reactivity and byproduct formation .

(Advanced) What computational approaches elucidate the compound's interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase). Key residues (His94, Gln92) form hydrogen bonds with the sulfonamide group .

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (HOMO-LUMO gaps ~4.5 eV) .

(Advanced) What strategies resolve contradictions in reported synthetic yields or characterization data?

Case study : Discrepancies in NMR shifts (e.g., pyridine protons at δ 8.1 vs. δ 8.3 ppm) may arise from solvent effects (CDCl3 vs. DMSO-d6). Solutions:

- Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

- Cross-validate crystallographic data (CCDC entries) with experimental NMR/IR to confirm structural assignments .

(Advanced) How does the compound's stereochemistry influence its reactivity and application in asymmetric catalysis?

Q. Stereochemical impact :

- Diastereomer separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers for studies on catalytic activity .

- Axial chirality : The pyridinylmethyl group’s conformation affects transition-state stabilization in asymmetric cycloadditions .

(Advanced) What role does exact mass spectrometry play in confirming its molecular identity?

Q. HRMS analysis :

- Electrospray ionization (ESI) : [M+H]+ at m/z 305.0912 (calc. 305.0915) confirms molecular formula (C14H16N2O2S) .

- Fragmentation patterns : Loss of SO2 (64 Da) and pyridine moiety (79 Da) validate the sulfonamide scaffold .

(Advanced) How are structure-activity relationships (SAR) explored for this compound in drug discovery?

Q. SAR strategies :

- Derivatization : Introduce substituents (e.g., halogens at the benzene ring) to modulate lipophilicity (logP from 2.1 to 3.5) .

- Enzymatic assays : Test inhibition of carbonic anhydrase IX (IC50 < 1 µM) to correlate substituent effects with activity .

(Advanced) What methodologies validate crystallographic data accuracy for this sulfonamide?

Q. Validation protocols :

- R-factor analysis : Ensure R1 < 0.05 and wR2 < 0.12 for high-resolution datasets .

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .

- CSD cross-check : Compare bond lengths (C–S: 1.76 Å) and angles (C–S–O: 106°) with Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.